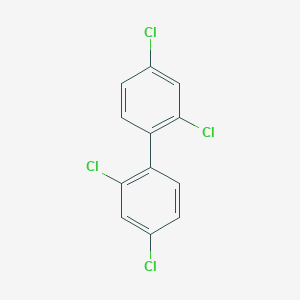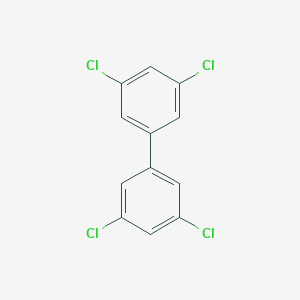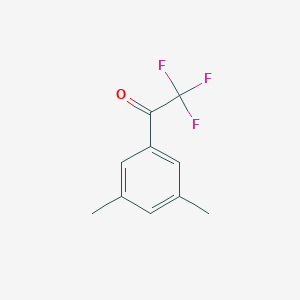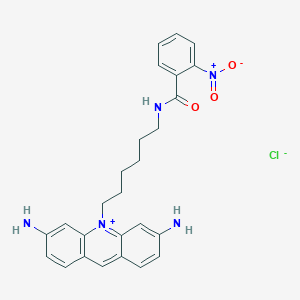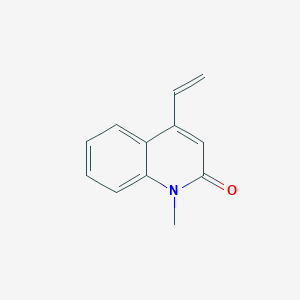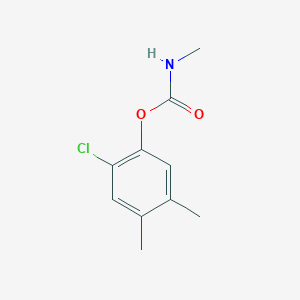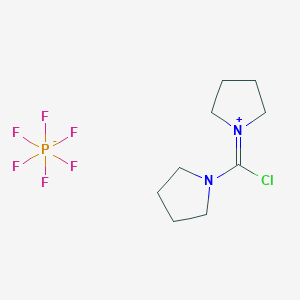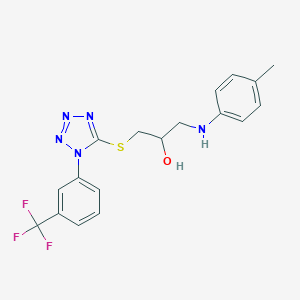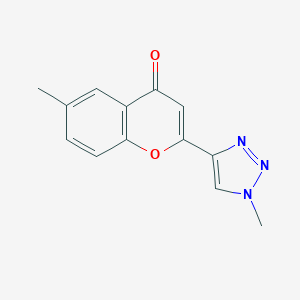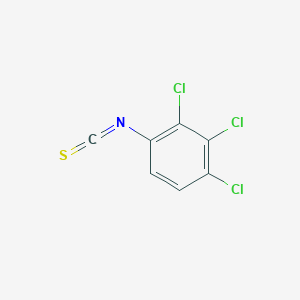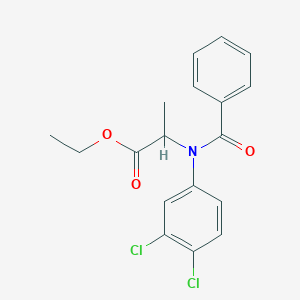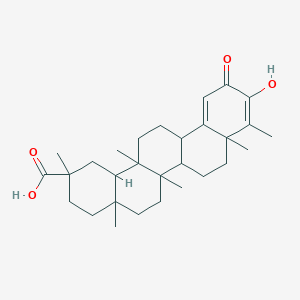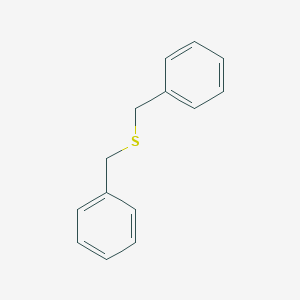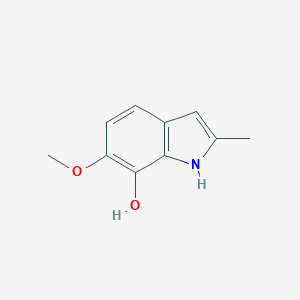
6-methoxy-2-methyl-1H-indol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-methyl-1H-indol-7-ol, also known as 6-MMI, is a naturally occurring indole alkaloid found in various plants such as the bark of Tabernaemontana divaricata, commonly known as crepe jasmine. It has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 6-methoxy-2-methyl-1H-indol-7-ol is not fully understood, but it is believed to act on multiple targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
6-methoxy-2-methyl-1H-indol-7-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methoxy-2-methyl-1H-indol-7-ol in lab experiments is its natural occurrence, which makes it a potentially safer alternative to synthetic compounds. Additionally, its multiple targets of action make it a promising candidate for the treatment of various diseases. However, its limited availability and difficulty in synthesizing it in large quantities may pose a challenge for researchers.
Zukünftige Richtungen
Future research on 6-methoxy-2-methyl-1H-indol-7-ol should focus on its potential therapeutic applications in the treatment of various diseases. Studies should also investigate its mechanism of action in greater detail to fully understand its effects on different targets. Additionally, research should be conducted to optimize the synthesis method and improve the yield of 6-methoxy-2-methyl-1H-indol-7-ol to facilitate its use in lab experiments. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 6-methoxy-2-methyl-1H-indol-7-ol in humans.
Conclusion
In conclusion, 6-methoxy-2-methyl-1H-indol-7-ol is a naturally occurring indole alkaloid with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Future research should focus on its potential therapeutic applications, mechanism of action, and optimization of synthesis methods.
Synthesemethoden
The synthesis of 6-methoxy-2-methyl-1H-indol-7-ol can be achieved through a multistep process starting with the reaction of 2-methylindole with paraformaldehyde and formic acid to produce 6-methoxy-2-methyl-1-formylindole. This intermediate is then reduced using sodium borohydride to yield 6-methoxy-2-methyl-1H-indol-7-ol.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-methyl-1H-indol-7-ol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that it exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
135855-29-7 |
|---|---|
Produktname |
6-methoxy-2-methyl-1H-indol-7-ol |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-1H-indol-7-ol |
InChI |
InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3 |
InChI-Schlüssel |
JJMFXJDWWILGRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
Kanonische SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
Synonyme |
1H-Indol-7-ol,6-methoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



